molecular formula C9H8Cl2O3 B178636 3-(2,4-Dichlorophenoxy)propanoic acid CAS No. 3284-80-8

3-(2,4-Dichlorophenoxy)propanoic acid

Cat. No.: B178636
CAS No.: 3284-80-8
M. Wt: 235.06 g/mol
InChI Key: XHUAIKXCACQSGV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. It is characterized by the presence of a propanoic acid moiety attached to a dichlorophenoxy group. This compound is widely recognized for its applications in agriculture as a herbicide, particularly for controlling broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2,4-Dichlorophenoxy)propanoic acid can be synthesized through the esterification of 2,4-dichlorophenol with acrylic acid. The reaction typically occurs under alkaline conditions, using catalysts such as triethylamine or potassium carbonate . The process involves the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solvent-based methods to enhance yield and reduce waste. The use of solvents allows for better control over reaction conditions and facilitates the recovery and reuse of reactants, thereby lowering production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Scientific Research Applications

3-(2,4-Dichlorophenoxy)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.

    Diclofop-methyl: A related aryloxyphenoxypropionic acid used for controlling grass weeds.

    Mecoprop: A compound with similar herbicidal properties but different structural features.

Uniqueness: 3-(2,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its dichlorophenoxy group enhances its herbicidal efficacy and environmental stability compared to other similar compounds .

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAIKXCACQSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954490
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-80-8
Record name 3-(2,4-Dichlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Jones reagent (2.3M, 0.283L, 0.650 mol, CrO3 /H2SO4) is added to a solution of 3-(2,4-dichlorophenoxy)-1-propanol (71.87 g, 0.325 mol) in acetone while maintaining the temperature of the reaction mixture below 40° C. After the addition is complete, isopropanol is added and the reaction mixture is filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a blue-green solid which is partitioned between ether and water. The organic phase is separated, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to obtain the title product as a yellow solid (69.87 g, mp 93°-95° C.).
Name
Jones reagent
Quantity
0.283 L
Type
reactant
Reaction Step One
Quantity
71.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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